4-(2,3-Dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(2,3-Dimethylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . The presence of the 2,3-dimethylphenyl group in this compound adds to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-(2,3-Dimethylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the 2,3-dimethylphenyl group.
Piracetam: A well-known nootropic drug with a pyrrolidinone core.
Oxiracetam: Another nootropic drug with a similar structure to piracetam.
Uniqueness
4-(2,3-Dimethylphenyl)pyrrolidin-2-one is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its reactivity, selectivity, and potential biological activities compared to other pyrrolidinone derivatives .
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8-4-3-5-11(9(8)2)10-6-12(14)13-7-10/h3-5,10H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
WOKIUCRIYWHMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC(=O)NC2)C |
Origin of Product |
United States |
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